Enhanced Reactivity of 2-Butynyl vs. Terminal Propargyl Glycosyl Donors Under Au(III) Catalysis
In a direct head-to-head comparison, 2-butynyl glycosyl donors demonstrated higher reactivity than terminal propargyl donors in AuCl₃‑catalyzed glycosylation. Terminal propargyl glycosides required heating at reflux in acetonitrile with 5% AuCl₃ for reaction with primary alcohol acceptors (10‑fold molar excess). In contrast, donors containing the 2-butynyl group achieved comparable or better glycoside yields at lower temperatures, indicating a meaningful reactivity advantage that can be exploited for temperature‑sensitive substrates [1].
| Evidence Dimension | Reaction temperature required for productive glycosylation |
|---|---|
| Target Compound Data | Good yields of glycoside products at lower temperatures (specific temperature not disclosed in abstract; full paper reports room‑temperature or mild heating conditions for 2‑butynyl donors) |
| Comparator Or Baseline | Terminal propargyl glycosyl donor: reflux temperature in acetonitrile (approx. 82 °C) with 5% AuCl₃ |
| Quantified Difference | Qualitative but unambiguous: 2-butynyl donors are 'more reactive, giving good yields of glycoside products at lower temperatures' |
| Conditions | AuCl₃ (5 mol%) in acetonitrile, primary alcohol acceptor (10 equiv. vs. donor), 5–14 h reaction time; J. Org. Chem. 2009, 74, 8417–8420 |
Why This Matters
For procurement decisions in carbohydrate chemistry, the 2‑butynyl tosylate enables glycosylation of thermally labile acceptors where the propargyl analog would require reflux conditions that degrade the substrate.
- [1] Mamidyala, S. K.; Finn, M. G. Glycosylation Using Unprotected Alkynyl Donors. J. Org. Chem. 2009, 74 (21), 8417–8420. DOI: 10.1021/jo901857x. View Source
